Glyceryl tri(palmitate-1-13C), also known as Tripalmitin-carboxyls-13C3, is a specific type of triglyceride enriched with the stable isotope carbon-13 (¹³C) at the carboxyl group (C=O) of all three palmitate (hexadecanoate) chains. This enrichment allows scientists to use it as an isotopic tracer in various metabolic studies.
By incorporating this molecule into cell cultures, animal models, or even human subjects, researchers can track the fate of the labeled ¹³C atoms within the organism. This provides valuable information on:
The ¹³C enrichment in Glyceryl tri(palmitate-1-13C) enables researchers to study lipid-protein interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy.
By observing changes in the ¹³C signal of the labeled molecule upon interaction with specific proteins, researchers can gain insights into:
The unique properties of Glyceryl tri(palmitate-1-13C) are being explored for the development of novel diagnostic and therapeutic tools. For instance, researchers are investigating its potential for:
Glyceryl tri(palmitate-1-13C) is a stable isotope-labeled compound, specifically a triacylglycerol, where the palmitate fatty acid is isotopically enriched with carbon-13. Its chemical formula is C₅₁H₉₈O₆, and it has a molecular weight of approximately 810.30 g/mol. This compound is primarily utilized in research settings, particularly in studies involving lipid metabolism and tracer studies due to its unique isotopic labeling, which allows for precise tracking of metabolic pathways in biological systems .
The presence of the carbon-13 label allows for enhanced detection and analysis via nuclear magnetic resonance spectroscopy (NMR), providing insights into the dynamics of these reactions .
Glyceryl tri(palmitate-1-13C) serves as an important tool in biological research, particularly in studies focusing on lipid metabolism. Its isotopic labeling enables researchers to trace the absorption and utilization of fats in various metabolic processes. It has been used in breath tests to study fat digestion and absorption by measuring the exhalation of labeled carbon dioxide . Additionally, it can help in understanding the role of dietary fats in health and disease contexts.
The synthesis of glyceryl tri(palmitate-1-13C) typically involves:
This method ensures high purity and specificity for research applications .
Glyceryl tri(palmitate-1-13C) has several applications, including:
Studies involving glyceryl tri(palmitate-1-13C) often focus on its interactions with various biological molecules. For instance:
These interactions are crucial for understanding cellular metabolism and signaling pathways .
Glyceryl tri(palmitate-1-13C) shares similarities with other glycerides but is unique due to its carbon-13 labeling. Here are some comparable compounds:
Compound Name | Description | Unique Feature |
---|---|---|
Glyceryl tripalmitate | Non-labeled version | Lacks isotopic labeling |
Glyceryl trioleate | Triacylglycerol with oleic acid | Different fatty acid composition |
Glyceryl trioctanoate | Triacylglycerol with octanoic acid | Shorter chain fatty acids |
Glyceryl trilinoleate | Triacylglycerol with linoleic acid | Contains polyunsaturated fatty acids |
The uniqueness of glyceryl tri(palmitate-1-13C) lies in its isotopic labeling, which allows for detailed tracking of metabolic processes that are not possible with non-labeled counterparts .